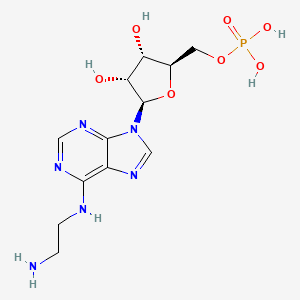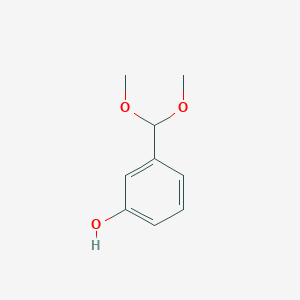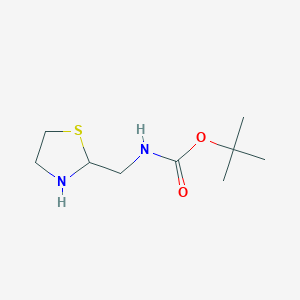
((2R,3S,4R,5R)-5-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Adenylic acid, N-(2-aminoethyl)-, also known as adenosine monophosphate, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5’-Adenylic acid, N-(2-aminoethyl)- typically involves the synthesis of adenosine followed by phosphorylation. One method involves using powdery adenosine and polyphosphoric acid as raw materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Adenylic acid, N-(2-aminoethyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction can occur under both acidic and alkaline conditions.
Oxidation: Common oxidizing agents can convert the compound into different oxidation states.
Substitution: Various nucleophiles can substitute the phosphate group under specific conditions.
Major Products Formed
Hydrolysis: Adenosine and inorganic phosphate.
Oxidation: Oxidized forms of adenosine monophosphate.
Substitution: Substituted nucleotides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-Adenylic acid, N-(2-aminoethyl)- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying nucleotide behavior and reactions.
Biology: Plays a role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential in boosting immune activity and as a dietary supplement.
Industry: Utilized in the production of various biochemical products and as a research reagent.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Energy Transfer: It is involved in the conversion of adenosine diphosphate to adenosine triphosphate, which is crucial for cellular energy.
Immune Function: Enhances T-cell maturation and function, and boosts natural killer cell activity.
Signal Transduction: Participates in various signaling pathways within the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Inosine monophosphate (IMP)
Uniqueness
5’-Adenylic acid, N-(2-aminoethyl)- is unique due to its specific role in RNA synthesis and its involvement in energy transfer processes. Unlike ADP and ATP, it does not have high-energy phosphoanhydride bonds, making it distinct in its biochemical functions .
Eigenschaften
CAS-Nummer |
60915-31-3 |
|---|---|
Molekularformel |
C12H19N6O7P |
Molekulargewicht |
390.29 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c13-1-2-14-10-7-11(16-4-15-10)18(5-17-7)12-9(20)8(19)6(25-12)3-24-26(21,22)23/h4-6,8-9,12,19-20H,1-3,13H2,(H,14,15,16)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
IIZMDTIWCCOWFX-WOUKDFQISA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCN |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)


![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)

![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)



![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)


![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)

